(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone
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Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C18H17N11O and its molecular weight is 403.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to interact with the heme moiety of cyp-450 . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme group, and phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
The compound likely interacts with its targets through the formation of hydrogen bonds. The carbonyl group incorporated in the structure has the ability to form hydrogen bonds . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
It is known that compounds with similar structures have exhibited potent inhibitory activities against cancer cell lines . They inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
Similar compounds have shown potent inhibitory activities against cancer cell lines, indicating that they may have favorable absorption and distribution properties .
Result of Action
The compound has shown potent inhibitory activities against cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . It inhibits the proliferation of cancer cells by inducing apoptosis .
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on diverse research findings, case studies, and data tables.
The molecular formula of the compound is C20H21N7O4, with a molecular weight of approximately 423.43 g/mol. The structure includes multiple heterocycles, specifically triazole and tetrazole rings, which are known for their significant biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazole and tetrazole moieties often exhibit antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyridazine and piperazine groups may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy.
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of triazole and tetrazole can inhibit cancer cell proliferation. For example, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from various studies include:
- Triazole and Tetrazole Moieties : These groups are often associated with enhanced biological activity due to their ability to form hydrogen bonds with biological targets.
- Piperazine Ring : Known for improving solubility and bioavailability, modifications on this ring can lead to increased potency.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus and E. coli | |
Anticancer | Cytotoxicity against breast cancer cells | |
Anticonvulsant | Potential efficacy in seizure models |
Case Studies
- Antimicrobial Efficacy : A study tested a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those in our compound led to significant reductions in bacterial growth .
- Cytotoxicity Assessment : In a recent publication, related compounds were assessed for their ability to induce apoptosis in cancer cell lines. The results showed that specific substitutions on the triazole ring enhanced cytotoxicity compared to standard chemotherapeutics .
- Seizure Protection : Research into similar piperazine-containing compounds revealed promising anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy .
Properties
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N11O/c30-18(14-2-1-3-15(10-14)28-13-20-24-25-28)27-8-6-26(7-9-27)16-4-5-17(23-22-16)29-12-19-11-21-29/h1-5,10-13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHZWTXQLWEWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N11O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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